molecular formula C12H23NO B145868 Laurolactam CAS No. 947-04-6

Laurolactam

Cat. No. B145868
CAS RN: 947-04-6
M. Wt: 197.32 g/mol
InChI Key: JHWNWJKBPDFINM-UHFFFAOYSA-N
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Description

Laurolactam Description

Laurolactam is a monomer that is primarily used in the synthesis of polyamides, such as nylon 12. It is known for its ability to form copolymers with other lactams, such as caprolactam, which can result in materials with varied properties suitable for different applications. The studies on laurolactam have explored its role in the anionic copolymerization process, its influence on the thermal and oxidative stability of polymers, and its structural characteristics in the resulting copolymers .

Synthesis Analysis

The synthesis of laurolactam-based polymers has been extensively studied. Anionic copolymerization is a common method used to synthesize copolyesteramides and copolyamides from laurolactam. For instance, the copolymerization of ω-laurolactam with ε-caprolactone yields copolyesteramides with specific unit contents, and the copolymerization of ε-caprolactam with ω-laurolactam results in high molecular weight copolyamides . The Beckmann rearrangement of cyclododecanone oxime to ω-laurolactam in the gas phase has been proposed as a superior route for industrial production, offering high conversion rates and excellent selectivity . Additionally, the synthesis of laurocapramum using KF-Al_2O_3 as a catalyst has been reported, achieving high yields and purity .

Molecular Structure Analysis

The molecular structure of laurolactam-based polymers has been a subject of investigation. Studies have shown that the copolymers can exhibit different crystalline forms and hydrogen bonding patterns, which are influenced by the composition and synthesis conditions . For example, poly(N-methyl laurolactam) has been found to have a distorted extended planar zigzag conformation in the solid state, with the possibility of syn and anti conformations of the amide groups .

Chemical Reactions Analysis

Laurolactam's reactivity in chemical reactions, particularly in polymerization processes, has been analyzed. The anionic copolymerization reactions involving laurolactam are influenced by factors such as the type of initiator used, the temperature, and the presence of other monomers . The resulting copolymers' properties, such as thermal stability and crystallinity, are directly related to the chemical structure and the nature of the reactions occurring during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of laurolactam and its copolymers have been characterized through various analytical techniques. The addition of laurolactam to copolymers has been shown to affect the thermal stability, crystallinity, and mechanical properties of the materials . For instance, the presence of laurolactam can increase the thermal stability of nylon and affect the density of hydrogen bonds within the polymer chains . The copolymers' melting temperatures, degree of crystallinity, and other thermal properties have been investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Scientific Research Applications

Polymerization Processes

Laurolactam is utilized in polymerization processes. Notably, it is polymerized using N-heterocyclic carbenes to prepare polyamide (PA 12), revealing an anionic mechanism in the polymerization process (Naumann et al., 2013). Additionally, copolymerization of ε-caprolactam with ω-laurolactam has been studied, with different initiators affecting the copolymer's character and properties (Budin et al., 2006).

Thermo-Oxidative Stability

Laurolactam shows potential as a stabilizer against the thermo-oxidative degradation of certain copolymers, such as poly(butylene terephthalate) and polybutylene glycol. Its stabilizing effect has been observed through the measurement of oxygen uptake and molecular weight changes during degradation (Botelho et al., 2004).

Analytical Methods for Monomer Detection

Analytical methods have been developed for detecting laurolactam, including its use in nylon 12 packaging materials. Techniques such as high performance liquid chromatography and gas chromatography have been employed for this purpose (Stoffers et al., 2003).

Enzymatic Synthesis Applications

Laurolactam is used in enzymatic synthesis processes. For example, ω-laurolactam hydrolases from various microorganisms have been explored for the enzymatic synthesis of 12-aminolauric acid, a process demonstrating high specificity and yield (Asano et al., 2008), (Fukuta et al., 2009).

Beckmann Rearrangement Processes

The Beckmann rearrangement process using laurolactam has been researched, with studies focusing on vapor phase processes and catalyst selection for improved efficiency and selectivity (Eickelberg & Hoelderich, 2009), (Hashimoto et al., 2008).

Food Packaging Migration Studies

Laurolactam's migration from nylon 12 in food packaging has been assessed, with studies evaluating its diffusion kinetics and the impact of different food simulants (Stoffers et al., 2003).

Safety And Hazards

The risk posed by laurolactam is considered to be low . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Bio-based polymers with performance-advantaged properties are being developed. Owing to anthropogenic climate change and the environmental consequences of global plastics pollution, the need to realize a bio-based materials economy at scale is critical . Technological advancements have led to innovative uses for polyamide 12. For instance, in the realm of 3D printing, PA12 powder is utilized to fabricate complex and high-resolution structures .

properties

IUPAC Name

azacyclotridecan-2-one
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InChI

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWNWJKBPDFINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)NCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H23NO
Source PubChem
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Related CAS

25038-74-8
Record name Laurolactam homopolymer
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DSSTOX Substance ID

DTXSID1027344
Record name Azacyclotridecan-2-one
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Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline]
Record name Cyclododecalactam
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Solubility

VIRTUALLY INSOL IN WATER
Record name CYCLODODECALACTAM
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Vapor Pressure

0.00000731 [mmHg]
Record name Cyclododecalactam
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Product Name

Laurolactam

CAS RN

947-04-6, 25038-74-8
Record name Laurolactam
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Record name Cyclododecalactam
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Record name Azacyclotridecane-2-one, homopolymer
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Record name Dodecane-12-lactam
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Record name LAUROLACTAM
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Synthesis routes and methods I

Procedure details

Within a glove box, 0.033 g (0.17 mmol) of cyclododecanone oxime prepared in Reference Example 2 was dissolved in 0.400 g of a 5% by weight thionyl chloride (rearrangement catalyst)/toluene solution (0.020 g (0.17 mmol) as pure thionyl chloride), and the mixture was stirred using a magnetic stirrer at room temperature (25° C.) for 5 min, to conduct the pre-preparation of a rearrangement catalyst. After the pre-preparation, high performance liquid chromatography analysis indicated that cyclododecanone oxime had been consumed. Separately, within a glove box (under nitrogen atmosphere), in a flat-bottom flask equipped with a manifold, 3.285 g (16.64 mmol) of cyclododecanone oxime and 0.023 g (0.17 mmol) of zinc chloride were weighed and then 7.00 g of toluene was added, and the materials were dissolved by heating the mixture to 100° C. in an oil bath. To the zinc-chloride containing solution of cyclododecanone oxime in toluene, the reaction mixture which had been prepared in the pre-preparation using cyclododecanone oxime and thionyl chloride in 1:1 molar ratio was added, which then reacted for 60 min. The reaction solution was clear without turbidity, and gas chromatography analysis indicated that a conversion of cyclododecanone oxime was 100% and a laurolactam yield was 98.8%.
Quantity
0.033 g
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7 g
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3.285 g
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0.023 g
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0.02 g
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Yield
98.8%

Synthesis routes and methods II

Procedure details

For example, after the reaction of cyclododecanone oxime, the reaction can be worked up by adding water, extracting a product with an organic solvent and then evaporating the solvent to give laurolactam, which can be further separated and purified by, for example, distillation or crystallization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laurolactam
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Reactant of Route 3
Laurolactam
Reactant of Route 4
Laurolactam
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Laurolactam

Citations

For This Compound
917
Citations
K Dachs, E Schwartz - Angewandte Chemie International …, 1962 - Wiley Online Library
The industrial production of capryllactam (1‐azacyclononan‐2‐one) and of laurolactam (1‐azacyclotridecan‐2‐one) starts with cyclization of acetylene or butadeine to give …
Number of citations: 39 onlinelibrary.wiley.com
Y Fukuta, H Komeda, Y Yoshida… - Bioscience, biotechnology …, 2009 - jstage.jst.go.jp
… -laurolactam degrading microorganisms from soil samples that were capable of growing in a medium containing !-laurolactam … KI72 is able to hydrolyze !-laurolactam, we constructed the …
Number of citations: 13 www.jstage.jst.go.jp
Y Asano, Y Fukuta, Y Yoshida… - Bioscience, biotechnology …, 2008 - Taylor & Francis
… of !-laurolactam with HCl at high … laurolactam hydrolyzing enzyme from microbial sources to develop a novel enzymatic method of 12aminolauric acid preparation from !-laurolactam …
Number of citations: 15 www.tandfonline.com
I Quijada‐Garrido… - Macromolecular …, 2000 - Wiley Online Library
… For this purpose, poly(laurolactam) was chosen as a linear polymer with inter- and intra-molecular hydrogen bonds. The order and packing found in its amorphous state resembles the …
Number of citations: 11 onlinelibrary.wiley.com
MF de Velasco-Ruiz, I Quijada-Garrido, R Benavente… - Polymer, 2000 - Elsevier
A series of erucamide (13-cis-docosenamide) and poly(laurolactam) (PA-12) blends have been studied by means of differential scanning calorimetry (DSC), wide-angle X-ray scattering …
Number of citations: 13 www.sciencedirect.com
J Budín, J Roda, J Brožek, J Kříř - Macromolecular symposia, 2006 - Wiley Online Library
… e-Caprolactam can be copolymerized with all its analogues but only v-laurolactam is … Activated anionic copolymerization of e-caprolactam with v-laurolactam has been initiated …
Number of citations: 16 onlinelibrary.wiley.com
N Ladkau, I Hermann, B Bühler… - Advanced Synthesis & …, 2011 - Wiley Online Library
… coli harboring the ω-laurolactam hydrolase from … higher laurolactam formation activity in comparison to free enzymes in solution. This study shows that hydrolase-catalyzed laurolactam …
Number of citations: 14 onlinelibrary.wiley.com
G Rusu, E Rusu - High Performance Polymers, 2004 - journals.sagepub.com
… of caprolactam with laurolactam. The initial mold temperature (initial polymerization temperature) was kept constant at 160C for all experiments. The initial laurolactam content influence …
Number of citations: 30 journals.sagepub.com
L Ricco, S Russo, G Orefice… - … Chemistry and Physics, 2001 - Wiley Online Library
Anionic poly(caprolactam‐co‐laurolactam) has been isothermally synthesized at 155C by hexamethylene dicarbamoylcaprolactam as fast activation agent and two Na lactamates (from …
Number of citations: 31 onlinelibrary.wiley.com
J Budín, J Brožek, J Roda - Polymer, 2006 - Elsevier
Poly[(ε-caprolactam)-co-(ω-laurolactam)] was prepared at two different experimental arrangements — pseudoadiabatically and isothermally. Polymerization activity of two initiators ε-…
Number of citations: 29 www.sciencedirect.com

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